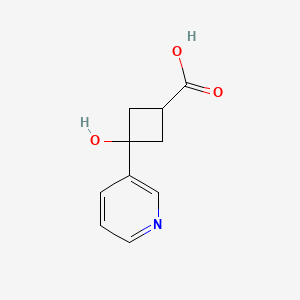

3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid

描述

3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a hydroxyl group, a pyridinyl group, and a carboxylic acid group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with cyclobutane intermediates, followed by hydroxylation and carboxylation steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is achieved through techniques such as crystallization, distillation, and chromatography.

化学反应分析

Types of Reactions

3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce alcohols.

科学研究应用

3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The pyridinyl group can interact with enzymes and receptors, modulating their function and leading to various biological effects.

相似化合物的比较

Similar Compounds

- 3-Hydroxy-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid

- 3-Hydroxy-3-(pyridin-4-yl)cyclobutane-1-carboxylic acid

- 3-Hydroxy-3-(pyridin-3-yl)cyclopentane-1-carboxylic acid

Uniqueness

3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid is unique due to the specific positioning of the pyridinyl group on the cyclobutane ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.

生物活性

3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Antiviral Activity

Research has indicated that derivatives of hydroxypyridone carboxylic acids, similar to this compound, exhibit antiviral properties. For instance, studies show that certain analogues inhibit HIV reverse transcriptase (RT) associated RNase H activity in the low micromolar range (IC50 = 0.65–18 µM) without significantly inhibiting RT polymerase activity . This suggests a targeted mechanism that could be relevant for developing antiviral therapies.

Antimicrobial Properties

The compound's structural characteristics may also endow it with antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains, indicating potential as an antimicrobial agent. For example, derivatives have shown activity against Staphylococcus aureus and other pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Preliminary SAR data indicate that modifications to the pyridine ring or cyclobutane structure can significantly influence potency and selectivity against target enzymes .

Case Study 1: Antiviral Screening

In a study examining the antiviral potential of hydroxypyridone carboxylic acids, various analogues were screened for their ability to inhibit HIV replication. One compound demonstrated an effective concentration (EC50 = 10 µM) in cell-based assays, highlighting the therapeutic potential of structurally related compounds .

| Compound | EC50 (µM) | Mechanism of Action |

|---|---|---|

| Analogue A | 10 | Inhibition of RNase H |

| Analogue B | 15 | Inhibition of RT polymerase |

| Analogue C | 5 | Dual inhibition |

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial effects of various derivatives against clinical isolates of bacteria. The results showed promising inhibition zones for certain analogues derived from pyridine-containing carboxylic acids.

| Derivative | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| Derivative X | 18 | Staphylococcus aureus |

| Derivative Y | 15 | Escherichia coli |

| Derivative Z | 20 | Pseudomonas aeruginosa |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may act through enzyme inhibition, particularly in viral replication processes and bacterial metabolism.

常见问题

Basic Research Questions

Q. What are the key structural features and nomenclature considerations for 3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid?

The compound combines a cyclobutane ring with a hydroxyl group and a pyridin-3-yl substituent at the 3-position, alongside a carboxylic acid at the 1-position. Nomenclature follows IUPAC rules, where the cyclobutane ring is numbered to prioritize the carboxylic acid (position 1). The hydroxyl and pyridyl groups at position 3 are listed alphabetically . Analogous cyclobutanecarboxylic acids (e.g., 3-Hydroxycyclobutanecarboxylic acid, CHO, MW 116.12) highlight the importance of stereochemistry and substituent positioning in reactivity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key methods include:

- NMR : To resolve stereochemistry and confirm substituent positions, particularly for the strained cyclobutane ring.

- Mass Spectrometry (MS) : For molecular weight verification (e.g., CHO analogs show MW 116.12 ).

- HPLC with UV/Vis detection : For purity assessment, referencing pharmacopeial standards for carboxylic acids .

- IR Spectroscopy : To identify hydroxyl (O-H) and carboxylic acid (C=O) functional groups.

Q. How should researchers handle safety and disposal of this compound?

While direct safety data are limited, analogous cyclobutanecarboxylic acids (e.g., 1-Benzylcyclobutane-1-carboxylic acid) recommend:

- PPE : Gloves, lab coats, and eye protection.

- Disposal : Via licensed waste management services, adhering to local regulations for carboxylic acids .

- Ecotoxicity : No data available, but assume precautionary measures for aquatic toxicity .

Advanced Research Questions

Q. How can synthesis routes be designed to address steric hindrance in the cyclobutane ring?

Synthetic strategies must account for the ring strain and steric bulk from the pyridyl and hydroxyl groups:

- Multi-component reactions : Adapt methods used for triazolopyridine-carboxylic acids, where isocyanides and aldehydes are condensed with heterocyclic amines .

- Ester intermediates : Utilize cis-3-Methoxycyclobutanecarboxylic acid analogs (e.g., esterification to reduce reactivity during ring formation) .

- Stereocontrol : Chiral catalysts or resolution techniques (e.g., chromatography) may be needed, as seen in trans-3-Aminocyclobutanecarboxylic acid synthesis .

Q. How can contradictions in reported reactivity of the hydroxyl and pyridyl groups be resolved?

The hydroxyl group may exhibit atypical acidity due to conjugation with the pyridyl ring, while the pyridyl nitrogen can act as a hydrogen-bond acceptor:

- pH-dependent studies : Compare dissociation constants (pKa) with 3-Hydroxy-2-pyridinecarboxylic acid, where intramolecular hydrogen bonding affects reactivity .

- Computational modeling : Use DFT to map electron density and predict nucleophilic/electrophilic sites.

- Comparative kinetics : Test reactions (e.g., esterification) against analogs like 1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid to isolate substituent effects .

Q. What strategies validate the compound’s stability under physiological conditions for drug discovery applications?

- Forced degradation studies : Expose the compound to heat, light, and pH extremes (e.g., pH 1–13) to identify degradation products.

- LC-MS/MS : Monitor stability in simulated biological matrices (e.g., plasma), referencing guidelines for ANDA validation .

- Comparative analysis : Cross-reference with 3-(4-Hydroxyphenyl)pyrazin-2-ol, which has documented stability profiles under oxidative conditions .

Q. How can researchers address discrepancies in stereochemical assignments for this compound?

- X-ray crystallography : Resolve absolute configuration, as done for trans-3-Aminocyclobutanecarboxylic acid .

- Chiral chromatography : Use columns with cellulose-based stationary phases to separate enantiomers.

- Vibrational circular dichroism (VCD) : Confirm stereochemistry where crystallography is impractical .

属性

IUPAC Name |

3-hydroxy-3-pyridin-3-ylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9(13)7-4-10(14,5-7)8-2-1-3-11-6-8/h1-3,6-7,14H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNVUCWJGXXNMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C2=CN=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。